molecular formula C17H15NO6 B117043 Avenanthramide-C methyl ester

Avenanthramide-C methyl ester

Cat. No.: B117043
M. Wt: 329.30 g/mol
InChI Key: IUZHCICFVDHVMC-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avenanthramide-C methyl ester is a synthetic derivative of avenanthramides, which are naturally occurring polyphenolic compounds found in oats. These compounds are known for their potent anti-inflammatory and antioxidant properties. This compound, in particular, has garnered attention for its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .

Biochemical Analysis

Biochemical Properties

Avenanthramide-C methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly IKK and IκB . By inhibiting the phosphorylation of these biomolecules, this compound effectively suppresses the activation of NF-κB, a protein complex that controls transcription of DNA and cytokine production .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the secretion of pro-inflammatory factors such as IL-6, IL-8, and MCP-1 in human aortic endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by inhibiting the phosphorylation of IKK and IκB, thereby suppressing the activation of NF-κB .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it has been observed to have a dose-dependent inhibitory effect on the secretion and expression of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (6 mg/kg per day) for 2 weeks in Alzheimer’s disease mice leads to improved recognition and spatial memory .

Transport and Distribution

It has been suggested that avenanthramides are transported across the cell wall .

Subcellular Localization

Given its role in inhibiting NF-κB activation, it is likely to be involved in nuclear signaling processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of avenanthramide-C methyl ester typically involves the esterification of avenanthramide-C. One common method includes the reaction of avenanthramide-C with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Avenanthramide-C+MethanolH2SO4Avenanthramide-C methyl ester+Water\text{Avenanthramide-C} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Avenanthramide-C+MethanolH2​SO4​​Avenanthramide-C methyl ester+Water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Avenanthramide-C methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Avenanthramide-A: Another derivative of avenanthramides with similar anti-inflammatory properties.

    Avenanthramide-B: Known for its antioxidant activity.

    Avenanthramide-D: Exhibits both anti-inflammatory and antioxidant effects.

Comparison: Avenanthramide-C methyl ester is unique in its potent inhibition of NF-κB activation compared to other avenanthramides. While all avenanthramides share anti-inflammatory and antioxidant properties, the methyl ester derivative is particularly effective in blocking the NF-κB pathway, making it a valuable compound for research focused on inflammation and immune response modulation .

Properties

IUPAC Name

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZHCICFVDHVMC-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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